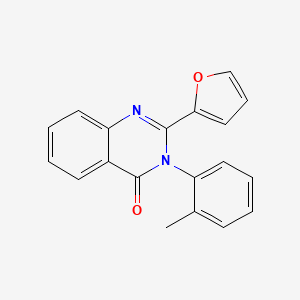
1-naphthyl 2-chloro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-naphthyl 2-chloro-4-nitrobenzoate is a chemical compound used in scientific research. It is a member of the benzoate family and is commonly referred to as NCNB. NCNB has been used in a variety of studies due to its unique properties and ability to interact with biological systems.
Mecanismo De Acción
NCNB works by binding to the active site of esterases, which prevents the substrate from binding. The inhibition of esterase activity leads to the accumulation of esters in the system, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The accumulation of esters in the system can lead to changes in cellular signaling pathways and gene expression. NCNB has been shown to affect the activity of enzymes involved in lipid metabolism, which can impact the regulation of inflammation and oxidative stress. Additionally, NCNB has been shown to have anti-cancer properties, which may be due to its ability to inhibit esterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NCNB is a useful tool for studying the role of esterases in biological systems. It is a relatively simple compound to synthesize and can be easily purified. However, there are limitations to its use. NCNB is not specific to esterases and can inhibit other enzymes that have similar active sites. Additionally, the accumulation of esters in the system can have unintended effects on cellular signaling pathways.
Direcciones Futuras
There are a variety of future directions for NCNB research. One potential area of study is the development of more specific inhibitors of esterases. Additionally, the use of NCNB in cancer research could be further explored to determine its potential as a therapeutic agent. Finally, the impact of NCNB on cellular signaling pathways and gene expression could be further investigated to better understand its physiological effects.
In conclusion, NCNB is a valuable tool for scientific research due to its ability to inhibit esterase activity. Its unique properties make it a useful compound for studying the mechanism of action of enzymes and proteins. While there are limitations to its use, there are also a variety of future directions for NCNB research that could lead to new discoveries in the field of biochemistry and molecular biology.
Métodos De Síntesis
NCNB can be synthesized by reacting 1-naphthol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction produces a yellow crystalline powder that is purified through recrystallization. The purity of the compound can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
NCNB has been used in a variety of scientific research applications, including studying the mechanism of action of enzymes and proteins. NCNB is known to inhibit the activity of esterases, which are enzymes that catalyze the hydrolysis of esters. By inhibiting esterase activity, NCNB can be used to study the role of esterases in biological systems.
Propiedades
IUPAC Name |
naphthalen-1-yl 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-15-10-12(19(21)22)8-9-14(15)17(20)23-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGGFIXIPXJJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 2-chloro-4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)



![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)
![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)
